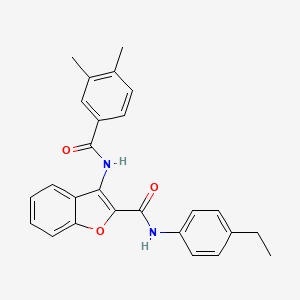

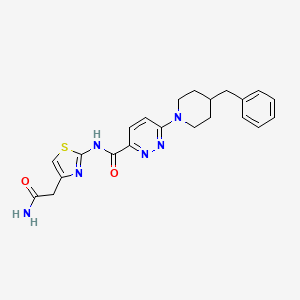

3-(3,4-dimethylbenzamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(3,4-dimethylbenzamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide" is a benzofuran derivative with potential biological significance. Benzofuran and its derivatives are known for their diverse biological activities and are often explored for their medicinal properties. The compound is structurally related to benzamides and benzofurans, which have been studied for various biological applications, including mitosis inhibition and antimicrobial activities .

Synthesis Analysis

The synthesis of benzofuran derivatives can involve various starting materials and reagents. For instance, N,N-dimethylbenzo[b]furan-2-carbothioamides were prepared from corresponding carboxamides and then cyclometallated with palladium(II), ruthenium(II), and rhodium(III) . Similarly, substituted benzamides have been synthesized using different precursors, such as 4-aminophenazone, to yield compounds with potential biological applications . Although the exact synthesis route for "3-(3,4-dimethylbenzamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide" is not detailed in the provided papers, these examples give insight into the possible synthetic strategies that could be employed.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is crucial for their biological activity. The presence of substituents on the benzofuran ring, such as dimethylbenzamido and ethylphenyl groups, can significantly influence the compound's properties and interactions with biological targets. The cyclometallation of benzofuran derivatives, as seen with N,N-dimethylbenzo[b]furan-2-carbothioamides, indicates the potential for complex formation and the importance of the position of substituents on the ring .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including cyclometallation, as demonstrated by the reaction of N,N-dimethylbenzo[b]furan-2-carbothioamides with different metal centers . The reactivity of these compounds can be influenced by the electronic and steric properties of the substituents attached to the benzofuran core. The chemical behavior of "3-(3,4-dimethylbenzamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide" would likely be affected by the dimethylbenzamido and ethylphenyl groups, potentially leading to selective interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are determined by their molecular structure. The lipophilicity, electronic activity, and steric hindrance of substituents can affect the compound's solubility, stability, and biological activity . For example, the mitosis inhibition activity of a series of N-(1,1-dimethylpropynyl) benzamide derivatives was found to be related to these properties . The specific properties of "3-(3,4-dimethylbenzamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide" would need to be experimentally determined, but its structure suggests it may possess unique solubility and stability characteristics relevant to its biological activity.

Wissenschaftliche Forschungsanwendungen

Benzofuran Compounds in Drug Development

Benzofuran derivatives are a significant class of compounds with a broad spectrum of biological activities. These activities include anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. The structure of benzofuran compounds allows for a wide range of potential applications in drug development. For instance, novel macrocyclic benzofuran compounds have shown promising anti-hepatitis C virus activity, suggesting their potential as therapeutic drugs for hepatitis C disease. Similarly, benzofuran derivatives have been developed and utilized as anticancer agents, highlighting the versatility of benzofuran rings in synthesizing complex molecules for medical applications (Yu-hang Miao et al., 2019).

Benzofuran and Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), closely related to the benzofuran structure, have gained importance in supramolecular chemistry. Their simple structure, combined with a detailed understanding of their self-assembly behavior, makes BTAs a versatile supramolecular building block. Applications range from nanotechnology and polymer processing to biomedical applications, where the self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures is particularly valuable. This demonstrates the potential of benzofuran derivatives in creating new materials and drugs (S. Cantekin et al., 2012).

Environmental Presence and Toxicology

The presence and potential environmental impact of new psychoactive substances, including synthetic opioids that may share structural similarities with the specified compound, have been studied. These substances, often derivatives of known compounds, show significant effects on drug markets and health. The monitoring and assessment of these compounds underscore the importance of understanding both the therapeutic potential and risks associated with novel synthetic compounds (K. Sharma et al., 2018).

Eigenschaften

IUPAC Name |

3-[(3,4-dimethylbenzoyl)amino]-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3/c1-4-18-10-13-20(14-11-18)27-26(30)24-23(21-7-5-6-8-22(21)31-24)28-25(29)19-12-9-16(2)17(3)15-19/h5-15H,4H2,1-3H3,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENNSKXZVZCPGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethylbenzamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2529250.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone](/img/structure/B2529254.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2529255.png)

![4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione](/img/structure/B2529258.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2529259.png)

![N-(sec-butyl)-4-[6-(2-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2529261.png)

![N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)

![tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate](/img/structure/B2529271.png)